Chemoselectivity-Enabled Dehydration: The Ortho-Carbamoyl Moiety is Essential for Isotianil Formation
CAS 642474-94-0 is the only compound in the Bayer process that can undergo chemoselective dehydration of the ortho-carbamoyl group to a nitrile without side reactions, yielding isotianil at 60°C in DMF with thionyl chloride [1]. Closest analogs such as N-ethyl-3,4-dichloro-isothiazole-5-carboxamide or 3,4,4′-trichloro-isothiazole-5-carboxanilide, while possessing fungicidal activity themselves, lack an ortho-carbamoylphenyl moiety and cannot be transformed into isotianil [2].
| Evidence Dimension | Ability to serve as a precursor for isotianil via dehydration |
|---|---|
| Target Compound Data | Converted to isotianil in good yield and high purity via reaction with SOCl₂ in DMF at 60°C [1] |
| Comparator Or Baseline | N-Ethyl-3,4-dichloro-isothiazole-5-carboxamide; 3,4,4′-trichloro-isothiazole-5-carboxanilide (known fungicidal isothiazole carboxamides) [2] |
| Quantified Difference | Qualitative: Ortho-carbamoylphenyl group present only in target compound. Comparators cannot undergo nitrile-forming dehydration. |
| Conditions | Synthetic route: 3,4-dichloroisothiazole-5-carbonyl chloride + anthranilamide → CAS 642474-94-0; then SOCl₂/DMF, 60°C → isotianil [REFS-1, REFS-2] |
Why This Matters
For manufacturers of isotianil, only CAS 642474-94-0 enables the established regulatory-compliant synthetic route; substitution with any other isothiazole carboxamide would require a new, unregistered process.
- [1] Zhang, J., Ji, J., Wang, B., Jia, A.-Q., & Zhang, Q.-F. (2020). Synthesis, Structure, and Spectroscopic Properties of Isotianil as a Bactericide. Russian Journal of Organic Chemistry, 56(10), 1801–1805. View Source
- [2] Assmann, L., Elbe, H.-L., Kuhnt, D., Hanssler, G., Kuck, K.-H., Kitagawa, Y., Sawada, H., & Sakuma, H. (2001). Isothiazole carboxylic acid amides. U.S. Patent No. 7,157,481. View Source
